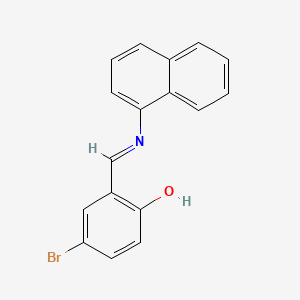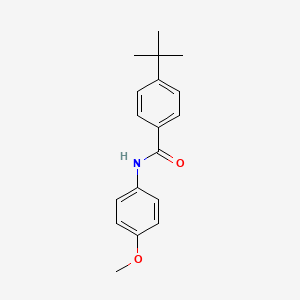![molecular formula C26H36N2O4 B11559336 Bis[5-methyl-2-(propan-2-yl)phenyl] butane-1,4-diylbiscarbamate](/img/structure/B11559336.png)
Bis[5-methyl-2-(propan-2-yl)phenyl] butane-1,4-diylbiscarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-METHYL-2-(PROPAN-2-YL)PHENYL N-[4-({[5-METHYL-2-(PROPAN-2-YL)PHENOXY]CARBONYL}AMINO)BUTYL]CARBAMATE is a complex organic compound with potential applications in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-(PROPAN-2-YL)PHENYL N-[4-({[5-METHYL-2-(PROPAN-2-YL)PHENOXY]CARBONYL}AMINO)BUTYL]CARBAMATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the phenyl carbamate: This involves the reaction of 5-methyl-2-(propan-2-yl)phenol with a suitable isocyanate under controlled conditions to form the carbamate linkage.
Coupling with the butyl chain: The carbamate intermediate is then reacted with a butylamine derivative to introduce the butyl chain, forming the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-METHYL-2-(PROPAN-2-YL)PHENYL N-[4-({[5-METHYL-2-(PROPAN-2-YL)PHENOXY]CARBONYL}AMINO)BUTYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under suitable conditions.
Reduction: The carbamate group can be reduced to the corresponding amine.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups would yield quinones, while reduction of the carbamate group would yield the corresponding amine.
科学的研究の応用
5-METHYL-2-(PROPAN-2-YL)PHENYL N-[4-({[5-METHYL-2-(PROPAN-2-YL)PHENOXY]CARBONYL}AMINO)BUTYL]CARBAMATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme activity or protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5-METHYL-2-(PROPAN-2-YL)PHENYL N-[4-({[5-METHYL-2-(PROPAN-2-YL)PHENOXY]CARBONYL}AMINO)BUTYL]CARBAMATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
5-Methyl-2-(propan-2-yl)phenol: A simpler compound with similar structural features.
5-Methyl-2-(propan-2-yl)phenyl acetate: Another related compound with different functional groups.
Uniqueness
What sets 5-METHYL-2-(PROPAN-2-YL)PHENYL N-[4-({[5-METHYL-2-(PROPAN-2-YL)PHENOXY]CARBONYL}AMINO)BUTYL]CARBAMATE apart is its combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research.
特性
分子式 |
C26H36N2O4 |
|---|---|
分子量 |
440.6 g/mol |
IUPAC名 |
(5-methyl-2-propan-2-ylphenyl) N-[4-[(5-methyl-2-propan-2-ylphenoxy)carbonylamino]butyl]carbamate |
InChI |
InChI=1S/C26H36N2O4/c1-17(2)21-11-9-19(5)15-23(21)31-25(29)27-13-7-8-14-28-26(30)32-24-16-20(6)10-12-22(24)18(3)4/h9-12,15-18H,7-8,13-14H2,1-6H3,(H,27,29)(H,28,30) |
InChIキー |
OWZIXCWHKDXYJU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)NCCCCNC(=O)OC2=C(C=CC(=C2)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11559260.png)
acetyl}hydrazinylidene)-N-(2-methoxyphenyl)butanamide](/img/structure/B11559261.png)
![2,4-Diiodo-6-[(E)-[(2-iodophenyl)imino]methyl]phenol](/img/structure/B11559267.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-hydroxyundecanehydrazide](/img/structure/B11559271.png)
![2-(4-Iodophenoxy)-N'-[(E)-[2-(prop-2-EN-1-yloxy)naphthalen-1-YL]methylidene]acetohydrazide](/img/structure/B11559279.png)
![butyl 4-{[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]amino}benzoate](/img/structure/B11559285.png)
![4-bromo-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11559286.png)

![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11559294.png)
![2-(2H-benzotriazol-2-yl)-4-methylphenyl 2-methyl-5-[(4-nitrophenyl)carbamoyl]benzenesulfonate](/img/structure/B11559298.png)

![N,N-Diethyl-4-[(E)-[(4-methylphenyl)imino]methyl]aniline](/img/structure/B11559313.png)
![2-({5'-Acetyl-3'-cyano-6'-methyl-1',4'-dihydro-[3,4'-bipyridin]-2'-YL}sulfanyl)-N-(1,3-benzothiazol-2-YL)acetamide](/img/structure/B11559318.png)

